Cas no 61367-63-3 (2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene)

2-Bromo-5-(chloromethyl)-1,3-dimethoxybenzene is a halogenated aromatic compound featuring both bromo and chloromethyl functional groups on a dimethoxy-substituted benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of reactive bromo and chloromethyl groups allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or further derivatization. The dimethoxy substituents enhance solubility in polar organic solvents, facilitating handling in synthetic workflows. Its well-defined reactivity profile makes it valuable for researchers developing novel compounds, particularly in medicinal chemistry where precise structural modifications are critical. The compound is typically handled under controlled conditions due to its halogenated nature.
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene structure
61367-63-3 structure
Product Name:2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
CAS No:61367-63-3
MF:C9H10BrClO2
MW:265.531501293182
MDL:MFCD27926336
CID:482000
PubChem ID:24971972
Update Time:2025-11-01

2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-5-(chloromethyl)-1,3-dimethoxy-
    • 2-bromo-5-(chloromethyl)-1,3-dimethoxyBenzene
    • GMDSZRPICQHFHK-UHFFFAOYSA-N
    • DTXSID30648131
    • SCHEMBL1613447
    • 2-bromo-5-(chloromethyl)-1,3-dimethoxy-benzene
    • EN300-2007058
    • 61367-63-3
    • 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
    • MDL: MFCD27926336
    • Inchi: 1S/C9H10BrClO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,5H2,1-2H3
    • InChI Key: GMDSZRPICQHFHK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(CCl)C=C1OC)OC

Computed Properties

  • Exact Mass: 263.9553
  • Monoisotopic Mass: 263.95527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46

2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007058-1g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
1g
$813.0 2023-09-16
Enamine
EN300-2007058-5g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
5g
$2360.0 2023-09-16
Enamine
EN300-2007058-10g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
10g
$3500.0 2023-09-16
Enamine
EN300-2007058-0.05g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
0.05g
$683.0 2023-09-16
Enamine
EN300-2007058-0.1g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
0.1g
$715.0 2023-09-16
Enamine
EN300-2007058-0.25g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
0.25g
$748.0 2023-09-16
Enamine
EN300-2007058-0.5g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
0.5g
$781.0 2023-09-16
Enamine
EN300-2007058-1.0g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
1g
$813.0 2023-05-31
Enamine
EN300-2007058-2.5g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
2.5g
$1594.0 2023-09-16
Enamine
EN300-2007058-5.0g
2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene
61367-63-3
5g
$2360.0 2023-05-31

Additional information on 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene

2-Bromo-5-(chloromethyl)-1,3-dimethoxybenzene (CAS 61367-63-3): Properties, Applications, and Industry Insights

2-Bromo-5-(chloromethyl)-1,3-dimethoxybenzene (CAS 61367-63-3) is a versatile aromatic compound that has gained significant attention in organic synthesis and pharmaceutical research. This halogenated benzene derivative features a unique combination of bromo and chloromethyl functional groups on a dimethoxy-substituted aromatic ring, making it particularly valuable for various chemical transformations.

The molecular structure of 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene offers multiple reactive sites that enable diverse synthetic pathways. Researchers frequently utilize this compound as a building block in the preparation of more complex molecules, especially in the development of pharmaceutical intermediates and specialty chemicals. Its CAS number 61367-63-3 serves as a unique identifier in chemical databases and regulatory documentation.

Recent studies highlight the growing importance of halogenated aromatic compounds in medicinal chemistry, particularly in the design of targeted therapies. The presence of both bromine and chloromethyl groups in 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene allows for selective functionalization, making it valuable for structure-activity relationship studies in drug discovery programs.

From a synthetic chemistry perspective, the dimethoxybenzene core provides electronic stabilization while the bromo and chloromethyl substituents offer excellent leaving groups for nucleophilic substitution reactions. This dual functionality explains why CAS 61367-63-3 appears frequently in patent literature describing novel synthetic methodologies.

The compound's applications extend beyond pharmaceuticals into materials science, where researchers employ 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene in the synthesis of advanced polymers and liquid crystals. The electron-donating methoxy groups combined with electron-withdrawing halogens create interesting electronic properties that can be tailored for specific material requirements.

Analytical characterization of 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which is crucial for research applications where consistent quality is paramount. The CAS 61367-63-3 designation ensures proper identification across different analytical platforms.

In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesize and utilize halogenated aromatic building blocks like 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene. This includes developing catalytic methods to reduce waste and improve atom economy in transformations involving this versatile intermediate.

The stability profile of 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene makes it suitable for various storage conditions, though proper handling procedures should always be followed. While not classified as highly reactive, the presence of both bromo and chloromethyl groups warrants standard precautions when working with this chemical in laboratory settings.

Market trends indicate steady demand for CAS 61367-63-3 among research institutions and specialty chemical manufacturers. The compound's role in developing novel therapeutic agents and advanced materials continues to drive interest, with particular growth in regions with strong pharmaceutical and electronics industries.

Quality control specifications for 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene typically include purity assessments, moisture content, and residual solvent analysis. Reputable suppliers provide comprehensive certificates of analysis that document these parameters for each batch of material bearing the CAS 61367-63-3 identifier.

Future research directions for halogenated dimethoxybenzene derivatives may explore their potential in emerging fields such as organic electronics or as ligands in catalytic systems. The unique electronic properties imparted by the bromo and chloromethyl substituents on the aromatic ring continue to inspire innovative applications across multiple scientific disciplines.

For researchers seeking alternatives or related compounds, structural analogs of 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene might include variations in the halogen pattern or methoxy substitution. However, the specific combination of substituents in CAS 61367-63-3 offers distinct reactivity that makes it particularly valuable for certain synthetic transformations.

In summary, 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene represents an important building block in modern organic synthesis with wide-ranging applications from pharmaceuticals to advanced materials. Its unique structural features, documented by CAS number 61367-63-3, ensure its continued relevance in chemical research and industrial applications for years to come.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.